molecular formula C17H18N2O4 B2412019 2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1356808-95-1

2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No. B2412019
CAS RN: 1356808-95-1
M. Wt: 314.341
InChI Key: XOSLKXWHOGASSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as CPAA, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. CPAA is a member of the family of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have a wide range of biological effects.

Scientific Research Applications

Renewable Building Blocks for Material Science

One study highlighted the use of phloretic acid (PA), a phenolic compound, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation (Trejo-Machin et al., 2017). This approach suggests that similar compounds, including 2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, could serve as renewable chemical intermediates for developing new materials with specific thermal and thermo-mechanical properties.

Catalytic Roles in Enzymatic Reactions

Another study examined the intramolecular nucleophilicity of amide groups, highlighting their potential catalytic roles in enzymatic reactions (Suh et al., 1988). Given the presence of amine and cyano groups in the compound of interest, this research underscores the potential for similar compounds to influence or mimic biological processes, offering a basis for the development of biomimetic catalysts or drug design.

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds through reactions involving cyclopropenone oximes (Yoshida et al., 1988) provides insight into the synthetic versatility of compounds with oxime functionalities. This relevance points towards the potential of 2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid and similar compounds in facilitating the synthesis of a wide range of heterocyclic structures, which are crucial in pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c18-10-13(17(22)19-14-6-2-3-7-14)9-12-5-1-4-8-15(12)23-11-16(20)21/h1,4-5,8-9,14H,2-3,6-7,11H2,(H,19,22)(H,20,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLKXWHOGASSR-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-Cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid

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